N1-Methyladenosine hydroiodide

Vue d'ensemble

Description

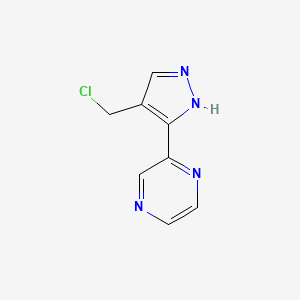

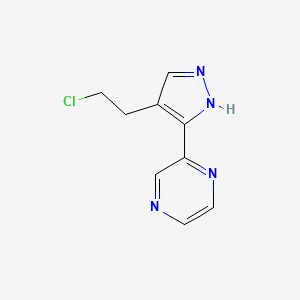

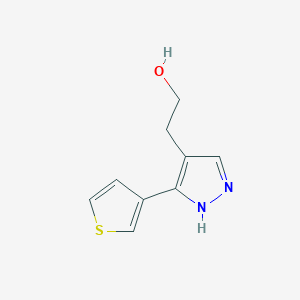

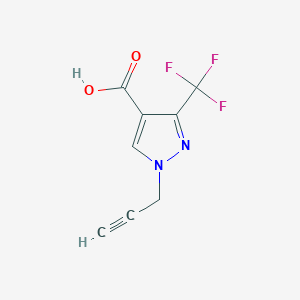

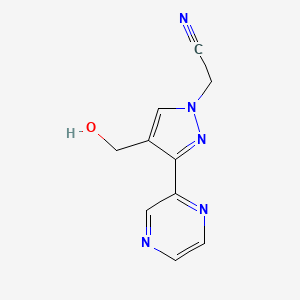

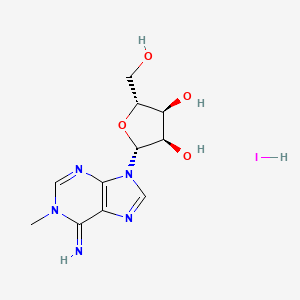

N1-Methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . It is a prevalent, abundant, and conserved internal post-transcriptional modification among prokaryotic and eukaryotic RNAs, especially in higher eukaryotic cells . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis .

Synthesis Analysis

M1A methylation is performed by different methylases at different sites of tRNA, rRNA, and mRNA, using the methyl moiety provided by S-adenosylmethionine (SAM) . The m1A methylation in rRNA mainly occurs on the large subunit of the ribosome .Molecular Structure Analysis

N1-methyladenosine (m1A) is an adenosine moiety whose N1-position is methylated . In case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 and N6 positions [N1-methyladenosine (m1A) and m6A] have been well-studied .Chemical Reactions Analysis

M1A methylation is the second most prevalent, abundant, and conserved internal post-transcriptional modification in eukaryotic RNAs, and plays an important regulatory role in post-transcriptional RNA modifications, such as RNA assembly, splicing, export, transport, translation, stabilization, and degradation .Applications De Recherche Scientifique

Cancer Research and Epigenetics

N1-Methyladenosine (m1A): plays a crucial role in the post-transcriptional modification of RNA, influencing various biological functions and activities, particularly in cancer cell invasion, proliferation, and cell cycle regulation . The study of m1A RNA modification is pivotal in understanding the epigenetic mechanisms that contribute to cancer development and progression. This compound’s application in cancer research could lead to novel approaches for diagnosis, treatment, and prognosis.

Ribosome Function and Control

In the realm of biochemistry, m1A is known to significantly impact the topology and function of tRNA and rRNA . It is deeply implicated in ribosome control, which is essential for protein synthesis. Research into m1A RNA modification could unveil new insights into ribosome structure and function, potentially leading to advancements in the control of protein synthesis.

RNA Epigenetics and Epi-transcriptomics

The distribution and function of m1A methylation are key areas of study within RNA epigenetics and epi-transcriptomics . Understanding how m1A modification affects RNA molecules can provide a deeper comprehension of RNA-based regulatory mechanisms and their implications in various biological processes.

Molecular Biology and Genetics

As a modified nucleoside synthon, N1-Methyladenosine hydroiodide serves as a building block in molecular biology and genetics . It is used in the synthesis of nucleic acids and the study of genetic material, aiding in the exploration of genetic codes and the synthesis of artificial genes.

Mécanisme D'action

Orientations Futures

M1A methylation and its regulators play critical roles in tumorigenesis . Due to the positive relevance between m1A and cancer development, targeting m1A modification and m1A-related regulators has been of attention . Comprehensive evaluation of m1A modifications improves our knowledge of immune infiltration profile and provides a more efficient individualized immunotherapy strategy for cancer patients .

Propriétés

IUPAC Name |

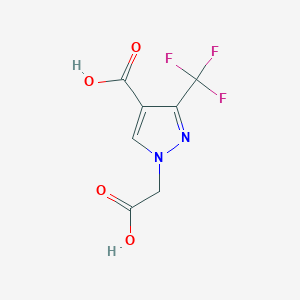

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVIETAHBNHGAH-YCSZXMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Methyladenosine hydroiodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.